2-Cyclopropyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol It is characterized by a spirocyclic structure containing a cyclopropyl group and two nitrogen atoms
Preparation Methods
The synthesis of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multi-step synthesis involving cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles has been reported . This method offers higher turnover and yields, often eliminating the need for purification through chromatography.
Chemical Reactions Analysis
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium-catalyzed aryl amination reactions, which yield a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane has several scientific research applications across different fields:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For example, in palladium-catalyzed aryl amination reactions, the compound acts as a structural surrogate of piperazine, facilitating the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as piperazine and its derivatives. Unlike piperazine, which has a simpler structure, this compound features a spirocyclic structure that imparts unique chemical and physical properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Similar Compounds
Properties
IUPAC Name |
2-cyclopropyl-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)10-5-8(6-10)3-9-4-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWBYQKAOCCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(C2)CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-82-0 |
Source
|
Record name | 2-cyclopropyl-2,6-diazaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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